molecular formula C12H11BrO2S B184376 Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate CAS No. 17266-44-3

Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate

Cat. No.: B184376
CAS No.: 17266-44-3
M. Wt: 299.19 g/mol
InChI Key: OJCNNIJKZVAOAS-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate is a chemical compound with the molecular formula C12H11BrO2S. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom.

Preparation Methods

The synthesis of Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate typically involves the bromination of benzo[b]thiophene followed by esterification. One common method involves the reaction of 5-bromobenzo[b]thiophene with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .

Chemical Reactions Analysis

Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate has the molecular formula C12H11BrO2SC_{12}H_{11}BrO_2S and features a brominated benzo[b]thiophene structure. The presence of the bromine atom enhances its electrophilic character, influencing its reactivity and biological activity. The compound's structural characteristics are crucial for its interaction with biological targets and its potential therapeutic applications.

Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of potential therapeutic agents. Its applications include:

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The minimum inhibitory concentration (MIC) values suggest promising potential for developing new antibacterial agents.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Bacillus cereus128
Enterococcus faecalis256
  • Anticancer Potential : Research has shown that this compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and cell cycle arrest. Preliminary findings suggest that it exhibits cytotoxic effects comparable to established chemotherapeutic agents.

Material Science

The compound is also explored for its applications in material science:

  • Organic Electronics : this compound is investigated for use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Its electronic properties make it a candidate for enhancing the performance of electronic devices.

Antimicrobial Efficacy

A study on various benzo[b]thiophene derivatives found that those with bromine substitutions exhibited enhanced antimicrobial activity compared to their non-substituted counterparts. This compound was among the most effective compounds tested, showcasing its potential as an antibacterial agent .

Cytotoxicity Tests

In vitro assays demonstrated significant cytotoxic effects on several cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. The structure-activity relationship (SAR) analysis highlights the importance of the bromine substitution in enhancing cytotoxicity .

Comparison with Similar Compounds

Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate can be compared with other thiophene derivatives such as:

    2-Bromobenzothiophene: Similar in structure but lacks the ethyl acetate group.

    Thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an ethyl acetate group.

    Thiophene-3-acetic acid: Similar structure but with an acetic acid group instead of an ethyl acetate group.

Biological Activity

Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzo[b]thiophene derivatives, which are known for their diverse biological activities. The presence of the bromine atom in the structure enhances its reactivity compared to other similar compounds, potentially influencing its biological interactions.

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit cholinesterases, which are critical in neurotransmission. For instance, studies on related benzo[b]thiophene derivatives demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that this compound may exhibit similar properties .
  • Antimicrobial Activity : Benzo[b]thiophene derivatives have been reported to possess antimicrobial properties, particularly against multidrug-resistant strains of bacteria. The structural features of this compound may contribute to its efficacy against such pathogens .

Inhibition of Cholinesterases

Recent studies have highlighted the inhibitory effects of various benzo[b]thiophene derivatives on cholinesterases. For example, compounds similar to this compound showed IC50 values indicating effective inhibition:

CompoundIC50 (μM)Target Enzyme
Compound A62.10AChE
Compound B24.35BChE
This compoundTBDTBD

These findings suggest that this compound could be a promising candidate for further investigation as a cholinesterase inhibitor.

Antimicrobial Activity

In vitro studies have demonstrated that related benzo[b]thiophene compounds exhibit antimicrobial activity against strains such as Staphylococcus aureus. The minimal inhibitory concentration (MIC) values reported for these compounds indicate their potential effectiveness:

CompoundMIC (µg/mL)Target Pathogen
Compound C4S. aureus (MDR strain)
This compoundTBDTBD

This antimicrobial potential positions this compound as a candidate for developing new therapeutic agents against resistant bacterial infections.

Case Studies and Research Findings

  • Cholinesterase Inhibition : A study on benzothiophene-chalcone hybrids revealed that certain derivatives exhibited significant inhibition against AChE and BChE, suggesting that modifications in the structure could enhance potency . Further exploration into this compound may yield insights into optimizing its efficacy.
  • Antimicrobial Efficacy : Research has shown that substituted benzo[b]thiophenes can effectively target multidrug-resistant bacteria . The structural characteristics of this compound warrant investigation into its specific interactions with microbial targets.

Properties

IUPAC Name

ethyl 2-(5-bromo-1-benzothiophen-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO2S/c1-2-15-12(14)5-8-7-16-11-4-3-9(13)6-10(8)11/h3-4,6-7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCNNIJKZVAOAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00616382
Record name Ethyl (5-bromo-1-benzothiophen-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17266-44-3
Record name Ethyl (5-bromo-1-benzothiophen-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate
Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate
Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate
Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate
Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate
Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate

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